molecular formula C5H10ClNO B044783 (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride CAS No. 31560-06-2

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride

Cat. No. B044783
CAS RN: 31560-06-2
M. Wt: 135.59 g/mol
InChI Key: ZFOKPFPITUUCJX-FHAQVOQBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride has been improved from trans-4-hydroxy-L-proline, employing benzyloxycarbonyl (Cbz) as a protecting group for the amine. This method achieves the title compound in six steps with an overall yield of 70% (Zhang, Li, Lin, & Huang, 2014). Another synthetic approach utilizes 4R-hydroxy-L-proline to generate C-3 disubstituted analogues of the compound, indicating its versatility for functional diversity (Garsi, Guggari, Deis, Ma, Hocine, & Hanessian, 2022).

Molecular Structure Analysis

The molecular structure of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane derivatives has been detailed through various synthetic strategies. These strategies have led to the synthesis of single stereoisomers and their conformational analysis via NMR and X-ray analyses, revealing the stability of different molecular geometries (Rowicki, Madura, Marek, Kopczyńska, Mironiuk-Puchalska, & Sas, 2019).

Chemical Reactions and Properties

The compound's reactivity has been explored in various chemical reactions, including its use as a platform for generating backbone-constrained γ-amino acid analogues, showcasing its potential for chemical diversity (Garsi et al., 2022). Moreover, its synthetic versatility is demonstrated by its conversion into highly substituted derivatives through intramolecular 1,3-dipolar cycloaddition reactions, leading to polysubstituted piperidines (Budzińska & Sas, 2001).

Physical Properties Analysis

The physical properties of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride and its derivatives, including solubility, melting points, and boiling points, are crucial for its handling and application in chemical syntheses. However, specific studies focusing on these aspects are less commonly reported and would typically be found in the supporting information of synthetic studies.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the compound's utility in broader chemical syntheses. For instance, its role in the synthesis of gamma-aminobutyric acid (GABA) analogues underlines its chemical versatility and potential in designing bioactive molecules (Garsi et al., 2022).

Scientific Research Applications

  • Drug Design : Analogues of 2-oxa-5-azabicyclo[2.2.1]heptane are utilized in drug design, specifically in the synthesis of α-amino butyric acid (GABA) and its analogues (Garsi et al., 2022).

  • β-Lactamase Inhibitors : Compounds like (5R)-3-vinyl-4-oxa-1-azabicyclo[3.2.0]hept-2-en-7-one derived from this class are starting materials for synthesizing novel β-lactamase inhibitors (Hunt & Zomaya, 1982).

  • Morpholine-Based Building Blocks : 3-Oxa-6-azabicyclo[3.1.1]heptane (3a) serves as a novel morpholine-based building block in medicinal chemistry research (Walker et al., 2012).

  • Synthesis of Cyclic Proline Analogues : The compound assists in the simplified synthesis of cyclic proline analogues, useful in various chemical processes (Tararov et al., 2002).

  • Chemical Research : Various derivatives of 7-oxa-1-azabicyclo[2.2.1]heptane and related compounds are used in chemical research, particularly in the exploration of new molecular structures (Francisco et al., 2000).

  • Anti-Tumor Agents : Some derivatives like 4-oxa-1-azabicyclo[3.2.0]heptan-7-one have shown potential as anti-tumor agents (Singh & Micetich, 2003).

  • Pharmaceutical Research : The compound and its derivatives are widely used in pharmaceutical research for developing new medicinal compounds (Beinat et al., 2013).

  • Structural Characterization : The structural characterization of this compound and its derivatives provides insight into their potential applications in various fields of chemistry and pharmacology (Britvin et al., 2017).

Safety And Hazards

The safety data sheet for “(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride” indicates that it may cause an allergic skin reaction . In case of skin contact, it is recommended to wash immediately with plenty of soap and water .

properties

IUPAC Name

(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c1-4-3-7-5(1)2-6-4;/h4-6H,1-3H2;1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOKPFPITUUCJX-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501347416
Record name (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride

CAS RN

31560-06-2
Record name (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride
Reactant of Route 2
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride
Reactant of Route 3
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride
Reactant of Route 4
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride
Reactant of Route 5
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride
Reactant of Route 6
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride

Citations

For This Compound
5
Citations
DF Zhang, P Li, ZY Lin, HH Huang - Chinese Chemical Letters, 2014 - Elsevier
An improved and efficient method for synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane (1) from trans-4-hydroxy-l-proline was developed. Using benzyloxycarbonyl (Cbz) as …
Number of citations: 4 www.sciencedirect.com
S Jiao, H Jiang, C Fan, C Xu, J Jiang, Y Xu… - Chemical Engineering …, 2023 - Elsevier
Ferroelectric semiconductors have gained significant attraction for designing photovoltaic devices. However, their wide bandgap results in poor absorption of visible light. Herein, we …
Number of citations: 2 www.sciencedirect.com
D Rageot, T Bohnacker, A Melone… - Journal of Medicinal …, 2018 - ACS Publications
Mechanistic target of rapamycin (mTOR) promotes cell proliferation, growth, and survival and is overactivated in many tumors and central nervous system disorders. PQR620 (3) is a …
Number of citations: 68 pubs.acs.org
RA Craig, BM Fox, C Hu, KW Lexa… - Journal of Medicinal …, 2022 - ACS Publications
Dual leucine zipper kinase (DLK) and leucine zipper-bearing kinase (LZK) are regulators of neuronal degeneration and axon growth. Therefore, there is a considerable interest in …
Number of citations: 4 pubs.acs.org
U Lücking, L Wortmann, AM Wengner… - Journal of medicinal …, 2020 - ACS Publications
The ATR kinase plays a key role in the DNA damage response by activating essential signaling pathways of DNA damage repair, especially in response to replication stress. Because …
Number of citations: 35 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.